2-Cyano-2-methylpropanoic acid
Description
2-Cyano-2-methylpropanoic acid (CAS 22426-30-8, molecular formula C₅H₇NO₂, molecular weight 113.11 g/mol) is a carboxylic acid derivative featuring a cyano (-CN) and two methyl (-CH₃) groups at the β-carbon position. This structure confers unique reactivity, making it valuable in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. Its electron-withdrawing cyano group enhances acidity (pKa ~1.8–2.2), facilitating nucleophilic substitutions and condensations . The compound is frequently employed as a building block for bioactive molecules due to its ability to stabilize transition states in organic reactions .
Properties
IUPAC Name |
2-cyano-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVNAVPCCNJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463634 | |
| Record name | 2-CYANO-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-30-8 | |
| Record name | 2-CYANO-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-2,2-dimethylaceticacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-2-methylpropanoic acid can be synthesized through several methods. One common method involves the hydrolysis of nitriles. For instance, the hydrolysis of 2-cyano-2-methylpropionitrile in the presence of an acid or base can yield this compound . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
2-Cyano-2-methylpropanoic acid is widely used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the preparation of pharmaceuticals and agrochemicals .
2. Biochemical Research:
In biological studies, this compound has been utilized to investigate enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for specific enzymes allows researchers to explore its effects on biological systems, potentially leading to new therapeutic applications .
3. Industrial Applications:
Industrially, this compound is employed in the production of various chemicals and materials. Its unique properties enable its use in biopharma production, forensic work, and clinical diagnostics .
Antitumor Activity
A study highlighted the compound's potential antitumor properties. In xenograft models, treatment with this compound significantly reduced tumor growth, demonstrating its cytotoxic effects against specific cancer cell lines.
Anti-inflammatory Effects
Research involving animal models indicated that this compound could reduce markers of inflammation. The results showed a decrease in pro-inflammatory cytokines upon treatment, suggesting its potential role in managing inflammatory diseases.
Enzyme Inhibition
Enzymatic assays have revealed that this compound can effectively inhibit certain metabolic enzymes. This inhibition alters metabolic profiles in treated cells, indicating its utility in studying metabolic disorders.
Data Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antitumor Activity | Significant reduction in tumor growth in xenograft models |
| Anti-inflammatory | Decreased pro-inflammatory cytokines in animal models |
| Enzyme Inhibition | Effective inhibition of specific metabolic enzymes |
Mechanism of Action
The mechanism of action of 2-cyano-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in biochemical reactions, it can act as a substrate or inhibitor for certain enzymes, affecting their activity and the overall metabolic pathway . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyano-2-methylpropanoic acid with structurally or functionally related compounds, emphasizing physicochemical properties, applications, and safety profiles.
Structural and Functional Differences
- Cyano vs. Carboxylate Salts: Sodium 2-cyanoacetate lacks the carboxylic acid proton, enhancing water solubility but reducing reactivity in esterification compared to this compound .
- Amide Derivatives: 2-Cyano-2-methylpropanamide replaces the -COOH with -CONH₂, enabling hydrogen-bonded crystal structures (e.g., triclinic P1 symmetry with N–H⋯O/N interactions) . This modification reduces acidity (pKa ~8–10) and alters biological activity.
- Aryl-Substituted Analogs : Adding chloro/fluorophenyl groups (e.g., CAS 1267529-02-1) increases lipophilicity (logP ~2.8 vs. 0.75 for parent compound) and targets enzyme active sites in drug design .
Biological Activity
Overview
2-Cyano-2-methylpropanoic acid (CAS Number: 22426-30-8) is an organic compound with a molecular formula of CHNO. It is primarily recognized for its utility in biochemical research, particularly concerning enzyme interactions and metabolic pathways. This compound exhibits a range of biological activities, making it a subject of interest in various scientific studies.
- Molecular Weight : 113.12 g/mol
- Melting Point : 153-155°C
- Appearance : White crystalline solid, moisture-sensitive
The biological activity of this compound is attributed to its ability to act as both a substrate and an inhibitor for specific enzymes. This dual role allows it to influence various metabolic pathways, potentially altering enzyme kinetics and cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms, including Chlorella pyrenoidosa, Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 μmol/L. However, its antibacterial activity against Escherichia coli and Bacillus subtilis is reported to be low .
-
Enzyme Inhibition :
- The compound can inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses in organisms. This inhibition is often linked to the compound's structural features that allow interaction with enzyme active sites.
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Substrate for Biochemical Reactions :
- It serves as a substrate in various biochemical reactions, impacting metabolic processes within cells.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Antimicrobial Effects
A study evaluated the antimicrobial effects of various derivatives of 2-cyano-3-(2'-furyl)propenic acid. It was found that compounds with a more polarized double bond demonstrated enhanced inhibitory effects on microbial growth, suggesting that structural modifications can significantly influence biological activity .
Study 2: Enzyme Interaction
Research focused on the interaction between this compound and specific enzymes revealed that this compound could modulate enzyme activity through competitive inhibition. This finding underscores its potential use in therapeutic applications where enzyme modulation is desired .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyano-2-methylpropanoic acid in laboratory settings?
- Methodology : The compound is typically synthesized via cyanoalkylation of ketones or through hydrolysis of nitrile precursors. For example, the base-catalyzed condensation of acetone with cyanoacetic acid derivatives could yield the target compound. Characterization should include NMR (¹H/¹³C) to confirm the presence of the cyano (-CN) and methyl groups, as well as FT-IR to validate the carboxylic acid moiety. Purity analysis via HPLC with UV detection is recommended due to potential byproducts from incomplete reactions .
Q. How should researchers handle this compound given limited toxicological data?
- Precautionary Measures : Adopt a precautionary principle similar to structurally related nitriles and carboxylic acids. Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Implement engineering controls (e.g., local exhaust ventilation) and follow spill protocols for nitriles, such as using wet methods or HEPA-filtered vacuums for cleanup .
Q. What analytical techniques are optimal for characterizing impurities in this compound?
- Analytical Workflow : Combine LC-MS for identifying low-molecular-weight impurities (e.g., unreacted cyanoacetate) and GC-MS for volatile byproducts. For quantification, use a reversed-phase HPLC method with a C18 column and acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Cross-reference with spectral libraries from databases like PubChem for structural confirmation .
Advanced Research Questions
Q. How does steric hindrance from the methyl and cyano groups influence the compound’s reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The bulky methyl and electron-withdrawing cyano groups reduce electrophilicity at the carbonyl carbon, slowing reactions like esterification or amidation. Computational studies (DFT calculations) can model charge distribution, while kinetic experiments under varying temperatures and catalysts (e.g., DCC/DMAP) may optimize reaction yields. Compare with less hindered analogs (e.g., propanoic acid derivatives) to quantify steric effects .
Q. What strategies mitigate decomposition during prolonged storage of this compound?
- Stability Studies : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) to identify degradation pathways. Store the compound in amber glassware under inert gas (N₂/Ar) at ≤4°C. Add stabilizers like BHT (0.01% w/w) if free-radical degradation is observed via EPR spectroscopy. Monitor pH in solution phases to prevent acid-catalyzed hydrolysis .
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
- Application Example : Its nitrile group can undergo reduction to form primary amines (e.g., using LiAlH₄) for β-amino acid derivatives, while the carboxylic acid allows conjugation to drug scaffolds. A case study could involve coupling with aryl halides via Pd-catalyzed cross-coupling to generate bioactive molecules. Validate intermediates using HRMS and X-ray crystallography .
Data Gaps and Contradictions
Q. How should researchers address conflicting data on the compound’s ecotoxicity?
- Risk Assessment : Existing data gaps (e.g., biodegradability, aquatic toxicity) necessitate extrapolation from analogs like cyanoacetic acid. Perform OECD 301/302 tests for ready biodegradability and acute toxicity assays using Daphnia magna. If contradictory results arise, prioritize worst-case assumptions in risk mitigation plans until further studies clarify discrepancies .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
